molecular formula C6H10ClNO2 B6197934 (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride CAS No. 89297-22-3

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride

Cat. No.: B6197934
CAS No.: 89297-22-3
M. Wt: 163.60 g/mol
InChI Key: QWAIBDSRLSXAOW-LMFJUDGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of double bonds, and the introduction of the amino group.", "Starting Materials": [ "Hex-2-en-4-ynoic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting hex-2-en-4-ynoic acid with ethyl chloroformate in the presence of a base such as triethylamine.", "Step 2: Reduction of the triple bond in the protected intermediate using sodium borohydride to yield the corresponding alkene.", "Step 3: Formation of the azide intermediate by reacting the alkene with sodium azide in the presence of a copper catalyst.", "Step 4: Deprotection of the carboxylic acid group by treating the azide intermediate with hydrochloric acid to yield the final product, (2E,4E)-6-aminohexa-2,4-dienoic acid hydrochloride." ] }

CAS No.

89297-22-3

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2E,4E)-6-aminohexa-2,4-dienoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-4H,5,7H2,(H,8,9);1H/b3-1+,4-2+;

InChI Key

QWAIBDSRLSXAOW-LMFJUDGVSA-N

Isomeric SMILES

C(/C=C/C=C/C(=O)O)N.Cl

Canonical SMILES

C(C=CC=CC(=O)O)N.Cl

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.